molecular formula C17H21N3 B1667783 Brevicarine CAS No. 25978-39-6

Brevicarine

Cat. No. B1667783
CAS RN: 25978-39-6
M. Wt: 267.37 g/mol
InChI Key: OMGIBPZQATWNBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Brevicarine is an anti-arrhythmia agent.

Scientific Research Applications

Phenological Changes in Brevicarine Concentration

A study by Busqué, Pedrosa, Cabellos, & Múzquiz (2010) explored the concentration of brevicarine in Carex brevicollis. Their research found that brevicarine concentration was higher in inflorescences compared to leaves and stems. This study suggested that brevicarine could be the teratogen causing toxicity in early pregnant cows grazing in areas where Carex brevicollis is abundant.

Transformation of Brevicarine Under Alkaline Conditions

Stupnikova, Kirilash, Klyuev, & Perov (1985) investigated the reaction of brevicarine under alkaline conditions, revealing how brevicarine behaves chemically when exposed to alkali. This research offers insights into the stability and potential chemical transformations of brevicarine in different environments (Stupnikova et al., 1985).

Anti-Arrhythmic Properties of Brevicarine

Research conducted by Denisenko, Vinogradova, & Semenov (1988) highlighted the anti-arrhythmic effects of brevicarine. Their study on various animal models demonstrated that brevicarine's anti-arrhythmic activity exceeded that of common drugs like quinidine and lidocaine, suggesting potential therapeutic applications in cardiovascular medicine (Denisenko, Vinogradova, & Semenov, 1988).

Determination of Brevicarine in Mixtures

A method developed by Filippov, Terent'eva, & Shkolenko (1967) for determining brevicarine in mixtures using infrared absorption spectra contributes to the analytical chemistry of brevicarine. This technique aids in the precise quantification of brevicarine, essential for research and potential pharmacological applications (Filippov, Terent'eva, & Shkolenko, 1967).

Total Synthesis of Brevicarine

Müller, Preuss, & Winterfeldt (1977) described a total synthesis process for brevicarine. Their work offers a biogenetically oriented method for synthesizing brevicarine, which is crucial for its large-scale production and further research applications (Müller, Preuss, & Winterfeldt, 1977).

Brevicarine in Neuropsychiatric and Neurodegenerative Disorders

Li et al. (2022) reviewed the pharmacodynamics of icariin, a component related to brevicarine, in treating various neurological and neuropsychiatric diseases. This research underscores the potential application of brevicarine and related compounds in treating neurodegenerative conditions (Li et al., 2022).

properties

CAS RN

25978-39-6

Product Name

Brevicarine

Molecular Formula

C17H21N3

Molecular Weight

267.37 g/mol

IUPAC Name

N-methyl-4-(1-methyl-9H-pyrido[3,4-b]indol-4-yl)butan-1-amine

InChI

InChI=1S/C17H21N3/c1-12-17-16(14-8-3-4-9-15(14)20-17)13(11-19-12)7-5-6-10-18-2/h3-4,8-9,11,18,20H,5-7,10H2,1-2H3

InChI Key

OMGIBPZQATWNBX-UHFFFAOYSA-N

SMILES

CC1=NC=C(C2=C1NC3=CC=CC=C32)CCCCNC

Canonical SMILES

CC1=NC=C(C2=C1NC3=CC=CC=C32)CCCCNC

Appearance

Solid powder

Other CAS RN

25978-39-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

evicarine
brevikarin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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